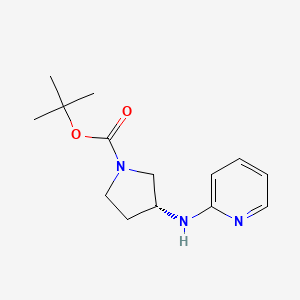

tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate

Description

tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a pyridin-2-ylamino substituent at the 3R position of the pyrrolidine ring. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its tert-butyl carbamate (Boc) group enhances stability and facilitates selective deprotection during multi-step syntheses. The pyridin-2-ylamino moiety contributes to hydrogen bonding and π-π stacking interactions, influencing both reactivity and biological activity .

Properties

IUPAC Name |

tert-butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-11(10-17)16-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,15,16)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBSLPHOGHQLFE-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate can be synthesized through a multi-step organic synthesis process. The starting materials typically include tert-butyl 3-aminopyrrolidine-1-carboxylate and pyridine-2-carbaldehyde. The synthesis involves several reaction steps including:

Condensation Reaction: : The initial step involves the condensation of tert-butyl 3-aminopyrrolidine-1-carboxylate with pyridine-2-carbaldehyde under specific reaction conditions, often using a suitable solvent like methanol or ethanol and a catalyst such as acetic acid.

Purification: : Following the condensation reaction, the crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in a high purity form.

Final Adjustment: : The final step may involve adjustments to the reaction conditions to ensure the correct stereochemistry and functional group protection.

Industrial Production Methods

On an industrial scale, the synthesis of this compound requires large-scale reaction vessels, precise control of reaction parameters, and efficient purification systems. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: : It can also be reduced using agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Substitution reactions are common, where functional groups on the pyrrolidine ring are substituted with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Methanol, ethanol, acetonitrile.

Major Products Formed from These Reactions

The major products depend on the specific reaction type:

Oxidation: : Produces oxidized derivatives with additional functional groups like hydroxyl or carbonyl groups.

Reduction: : Results in reduced forms with fewer oxygen atoms.

Substitution: : Produces various substituted pyrrolidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemical research, tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex molecules. Its unique structure serves as a building block for creating compounds with specific properties.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules, aiding in the development of bioactive compounds.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic applications. It is investigated for its activity against various biological targets, contributing to the development of new medications.

Industry

In industrial applications, it is used in the synthesis of specialty chemicals and as a precursor for more complex organic compounds.

Mechanism of Action

The mechanism by which tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Stereoisomeric Comparison: (3R) vs. (3S) Configuration

The (3S)-stereoisomer, tert-butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate (CAS 915002-37-8), shares the same molecular formula (C₁₄H₂₁N₃O₂) and functional groups as the target (3R)-compound. However, the stereochemical inversion at the pyrrolidine C3 position significantly alters its three-dimensional conformation. This difference can lead to divergent binding affinities in chiral environments, such as enzyme active sites. For example, the (3R) configuration may exhibit higher selectivity in kinase inhibition due to optimal spatial alignment of the pyridin-2-ylamino group .

Heterocyclic Substitution: Pyridine vs. Pyrazine

Replacing the pyridine ring with pyrazine in tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (CAS 1186298-86-1) introduces an additional nitrogen atom in the heterocycle. This modification increases electron-deficient character, enhancing solubility in polar solvents (e.g., logP reduction from 1.8 to 1.2) but may reduce bioavailability due to stronger hydrogen-bonding interactions with water. Pyrazine derivatives are often explored for antiviral applications, whereas pyridine analogs are more common in kinase-targeted therapies .

Substituent Effects on the Pyridine Ring

- Halogenated Derivatives: Compounds like tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-10-3) incorporate bromine and iodine atoms. These halogens increase molecular weight (483.14 g/mol vs. 277.34 g/mol for the target compound) and enable cross-coupling reactions (e.g., Suzuki-Miyaura).

- Nitro and Methoxy Groups : The nitro-substituted analog (R)-tert-butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1286208-30-7) exhibits strong electron-withdrawing effects, lowering the pKa of the pyridine nitrogen (from 4.5 to 2.8). In contrast, methoxy groups (e.g., tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate, CAS 1228665-86-8) provide electron-donating properties, improving stability under acidic conditions .

Functional Group Variations on the Pyrrolidine Ring

- Hydroxymethyl and Boronate Esters : tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1001353-87-2) and boronate esters (e.g., PB07339, CAS 944994-03-0) are used as intermediates for further functionalization. The hydroxymethyl group enables esterification or oxidation, while boronate esters facilitate Suzuki couplings, expanding utility in medicinal chemistry .

- Methyl Substituents : tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate (from NMR data) demonstrates how methyl groups on the pyrrolidine ring influence conformational rigidity. This steric effect can enhance selectivity in receptor binding but may reduce solubility .

Comparative Data Table

Biological Activity

tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound, with a molecular formula of C14H21N3O2 and a molecular weight of 263.34 g/mol, has been investigated for its pharmacological properties and applications in drug development.

The compound exhibits several notable chemical properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O2 |

| Molecular Weight | 263.34 g/mol |

| Boiling Point | 396.7 ± 32.0 °C |

| Density | 1.169 ± 0.06 g/cm³ |

| pKa | 6.33 ± 0.10 |

These properties suggest that the compound may have favorable characteristics for interaction with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, pyrrole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against these pathogens .

The mechanism by which these compounds exert their antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. The presence of the pyridine moiety is thought to enhance interaction with bacterial targets, leading to increased efficacy .

Case Studies

- Study on Antituberculosis Activity : A series of pyrrole derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis, with some showing MIC values as low as 5 µM . This suggests that this compound could be a lead compound for developing new antituberculosis agents.

- In Vitro Evaluation : In vitro assays have demonstrated that compounds similar to this compound can effectively inhibit the growth of resistant bacterial strains, making them candidates for further development in antibiotic therapies .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

- Pyridine Ring : Enhances solubility and facilitates binding to biological targets.

- tert-butyl Group : Contributes to lipophilicity, which can improve cellular uptake.

Research into SAR has shown that modifications on the pyridine or pyrrolidine rings can significantly affect the potency and selectivity of these compounds against specific bacterial strains .

Q & A

Q. What are the critical steps and catalysts for synthesizing tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach uses catalysts like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane (DCM) under controlled temperatures (0–20°C) to activate intermediates. For example, sulfonate esters of pyrrolidine derivatives (e.g., tosyl or nitrobenzenesulfonyl groups) can react with pyridin-2-amine to form the desired product. Reaction monitoring via TLC or HPLC is essential to track progress .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : - and -NMR are critical for confirming stereochemistry (e.g., the (3R) configuration) and identifying pyridin-2-ylamino substituents.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHNO: 276.17).

- IR Spectroscopy : Detects carbonyl stretches (~1680–1720 cm) from the tert-butyl carbamate group and N-H stretches from the pyridin-2-ylamino moiety .

Q. How should researchers handle storage and stability of this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the carbamate group. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 4°C) are recommended to determine degradation kinetics .

Advanced Research Questions

Q. How can stereochemical purity (3R configuration) be optimized during synthesis?

- Chiral Auxiliaries : Use enantiopure starting materials, such as (R)-pyrrolidine derivatives, to ensure retention of configuration.

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINOL-derived phosphates) in coupling reactions.

- HPLC Analysis : Validate enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak® columns) .

Q. What strategies resolve discrepancies in NMR data for substituted pyrrolidine derivatives?

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl; polar solvents may shift NH proton signals.

- Dynamic Processes : Variable-temperature NMR can detect rotational barriers (e.g., around the pyridin-2-ylamino bond).

- 2D NMR : Use HSQC and NOESY to assign overlapping signals, particularly in regions with diastereotopic protons .

Q. How can functional group modifications (e.g., bromination) impact reactivity?

Substituents like bromine (e.g., at pyridine or pyrrolidine positions) alter electronic properties, affecting nucleophilic/electrophilic behavior. For example, brominated analogs (e.g., CAS 1186311-10-3) show enhanced reactivity in Suzuki-Miyaura cross-couplings due to the C-Br bond’s susceptibility to palladium catalysis. Computational modeling (DFT) can predict regioselectivity .

Q. What analytical challenges arise in quantifying trace impurities?

- HPLC-MS/MS : Detects low-abundance byproducts (e.g., de-tert-butylated intermediates).

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways.

- Limit of Detection (LOD) : Optimize using spike-recovery experiments with structurally similar impurities (e.g., pyridine regioisomers) .

Q. How do solvent polarity and temperature influence reaction yields?

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) favor SN2 mechanisms in substitution reactions.

- Temperature Gradients : Lower temperatures (0°C) minimize side reactions (e.g., carbamate hydrolysis), while higher temperatures (reflux) accelerate coupling steps.

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., solvent:temperature interactions) using software like JMP® .

Data Contradiction Analysis

Q. How should conflicting toxicity data (e.g., LD50_{50}50) from different sources be reconciled?

- Source Evaluation : Prioritize peer-reviewed studies over supplier-provided data (e.g., notes discrepancies in toxicity levels).

- In Silico Tools : Use QSAR models (e.g., ECOSAR) to predict acute toxicity based on structural analogs.

- In Vitro Assays : Validate with cytotoxicity screens (e.g., HepG2 cell viability assays) .

Q. What methodologies address inconsistencies in reported melting points or solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.